molecular formula C14H10N2O B8755651 3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile CAS No. 14578-20-2

3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile

Cat. No.: B8755651
CAS No.: 14578-20-2
M. Wt: 222.24 g/mol
InChI Key: MRHMJGLJPOGNFH-UHFFFAOYSA-N
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Description

3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile: is an organic compound with the molecular formula C14H10N2O. It is a derivative of pyridine and is characterized by the presence of a nitrile group, a phenyl group, and an oxo group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the nitrile, phenyl, and oxo groups. One common method involves the condensation of 3-pyridinepropanenitrile with benzaldehyde under basic conditions, followed by oxidation to introduce the oxo group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile: shares structural similarities with other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

14578-20-2

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

3-oxo-2-phenyl-3-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C14H10N2O/c15-9-13(11-5-2-1-3-6-11)14(17)12-7-4-8-16-10-12/h1-8,10,13H

InChI Key

MRHMJGLJPOGNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl nicotinate (10 g) and phenylacetonitrile (5.1 g) in tert-butyl alcohol (30 mL), was added potassium tert-butoxide (6.4 g), and the mixture was stirred at 100° C. for 3 h. After cooling, the resulting mixture was dissolved in water and washed with isopropyl ether. The aqueous phase was adjusted to pH 7.0 with 2 N hydrochloric acid and extracted with ethyl acetate. The extracts were washed with water, dried, and the solvent was evaporated. The crystalline residue was recrystallized from ethyl acetate-isopropyl ether to obtain the title compound (6.0 g, yield 62%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

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